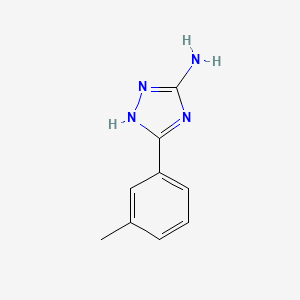

5-(3-Methylphenyl)-4H-1,2,4-triazol-3-amine

Overview

Description

5-(3-Methylphenyl)-4H-1,2,4-triazol-3-amine, also known as Methylphenyltriazole (MPT), is an organic compound used in the synthesis of various other compounds. It is a versatile compound with a wide range of applications in various scientific fields. It has been used in the synthesis of pharmaceuticals, in the production of dyes and pigments, and in the synthesis of various other compounds. MPT is also used in the synthesis of other compounds such as 4-methylthiazole, 4-methylthiazole-2-thione, and 4-methylthiazole-4-thione.

Scientific Research Applications

Antimicrobial Activities

Research has shown that derivatives of 1,2,4-triazole, including compounds structurally related to 5-(3-Methylphenyl)-4H-1,2,4-triazol-3-amine, exhibit antimicrobial activities. For example, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have been synthesized and demonstrated good or moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, other studies have synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial properties, confirming significant activity against various bacterial and fungal strains (Kaneria et al., 2016).

Antioxidative Activity

A study on S-substituted derivatives of 1,2,4-triazole-thiones, which are chemically related to this compound, revealed that these compounds exhibit significant antioxidative activity. One derivative, in particular, showed antioxidant activity 2.5 times higher than the antibiotic control, indicating the potential for applications in areas requiring antioxidative properties (Tumosienė et al., 2014).

Crystallographic and Structural Analysis

Crystallographic studies have been conducted on compounds structurally similar to this compound. For example, the study of the crystal structure of 3-phenyl-1H-1,2,4-triazol-5-amine and 5-phenyl-1H-1,2,4-triazol-3-amine revealed significant insights into the planarity and dihedral angles of these molecules, which can be informative for understanding the structural characteristics of related triazole compounds (Dolzhenko et al., 2008).

Corrosion Inhibition

Triazole derivatives have been explored for their corrosion inhibition properties. Research on benzimidazole derivatives of 1,2,4-triazole has demonstrated their effectiveness in inhibiting corrosion of mild steel in acidic environments, highlighting the potential of such compounds in industrial applications (Yadav et al., 2013).

Bioimaging Applications

Triazole-based compounds have also been developed as efficient fluorescent chemosensors, demonstrating selectivity and sensitivity in detecting metal ions like Zn2+. This application is particularly relevant in bioimaging, where such probes can be used for intracellular imaging with good cell permeability and biocompatibility (Iniya et al., 2014).

Mechanism of Action

Target of Action

The primary targets of the compound “5-(3-Methylphenyl)-4H-1,2,4-triazol-3-amine” are currently unknown. This compound is structurally similar to other triazole derivatives, which are known to interact with a variety of biological targets . .

Mode of Action

Based on the structural similarity to other triazole derivatives, it can be hypothesized that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Other triazole derivatives have been shown to affect various biochemical pathways, including those involved in cell signaling, protein synthesis, and enzymatic reactions .

Result of Action

Other triazole derivatives have been shown to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Future Directions

Biochemical Analysis

Biochemical Properties

5-(3-Methylphenyl)-4H-1,2,4-triazol-3-amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as oxidoreductases and transferases . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process. Additionally, this compound can act as an inhibitor for certain enzymes, thereby modulating their activity and influencing metabolic flux .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes . These changes can result in altered cellular metabolism, affecting processes such as glycolysis, oxidative phosphorylation, and lipid metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, van der Waals forces, and hydrophobic interactions . These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction and the specific enzyme involved. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function . This compound has been shown to be relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence pathways such as glycolysis, the tricarboxylic acid cycle, and lipid metabolism by modulating the activity of key enzymes involved in these processes. Additionally, this compound can affect the levels of specific metabolites, thereby influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . This compound can be transported across cellular membranes through active and passive transport mechanisms, facilitated by specific transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can exert its biochemical effects. The localization of this compound can influence its interactions with other biomolecules and its overall impact on cellular function .

properties

IUPAC Name |

5-(3-methylphenyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-6-3-2-4-7(5-6)8-11-9(10)13-12-8/h2-5H,1H3,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTWHVCOHVMHZSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350590 | |

| Record name | 5-(3-Methylphenyl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59301-24-5 | |

| Record name | 3-(3-Methylphenyl)-1H-1,2,4-triazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59301-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Methylphenyl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-3-ylmethanol](/img/structure/B1268882.png)

![3-[(4-Sulfamoylphenyl)amino]propanoic acid](/img/structure/B1268885.png)